molecular formula C36H46CaO6S2 B12666955 Calcium bis(di(tert-butyl)naphthalenesulphonate) CAS No. 85614-29-5

Calcium bis(di(tert-butyl)naphthalenesulphonate)

Katalognummer: B12666955
CAS-Nummer: 85614-29-5
Molekulargewicht: 679.0 g/mol
InChI-Schlüssel: ZMZJSSHWIFTNKO-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium bis(di(tert-butyl)naphthalenesulphonate) is a chemical compound with the molecular formula C36H46CaO6S2 and a molecular weight of 678.95484 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups attached to a naphthalenesulphonate moiety, coordinated with a calcium ion. It is used in various scientific and industrial applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(di(tert-butyl)naphthalenesulphonate) typically involves the reaction of di(tert-butyl)naphthalenesulphonic acid with a calcium salt, such as calcium chloride. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of calcium bis(di(tert-butyl)naphthalenesulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium bis(di(tert-butyl)naphthalenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Calcium bis(di(tert-butyl)naphthalenesulphonate) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of calcium bis(di(tert-butyl)naphthalenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also interact with biological macromolecules, such as proteins and nucleic acids, affecting their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Calcium bis(di(tert-butyl)benzenesulphonate): Similar structure but with a benzene ring instead of a naphthalene ring.

    Calcium bis(di(tert-butyl)toluenesulphonate): Contains a toluene ring, differing in the position of the tert-butyl groups.

Uniqueness

Calcium bis(di(tert-butyl)naphthalenesulphonate) is unique due to its naphthalene ring structure, which provides distinct chemical properties compared to its benzene and toluene analogs. This uniqueness makes it particularly useful in specific applications where the naphthalene ring’s electronic and steric effects are advantageous .

Eigenschaften

CAS-Nummer

85614-29-5

Molekularformel

C36H46CaO6S2

Molekulargewicht

679.0 g/mol

IUPAC-Name

calcium;2,3-ditert-butylnaphthalene-1-sulfonate

InChI

InChI=1S/2C18H24O3S.Ca/c2*1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h2*7-11H,1-6H3,(H,19,20,21);/q;;+2/p-2

InChI-Schlüssel

ZMZJSSHWIFTNKO-UHFFFAOYSA-L

Kanonische SMILES

CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.